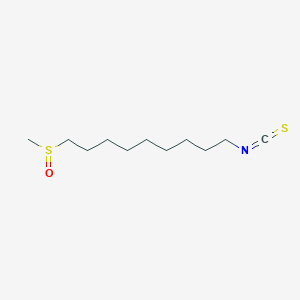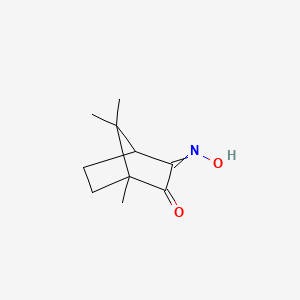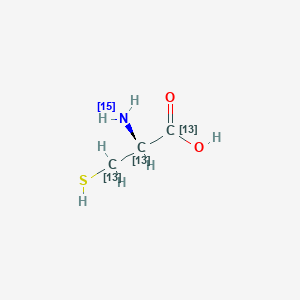![molecular formula C₄₃H₅₇NO₂ B1145037 (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol CAS No. 186826-70-0](/img/new.no-structure.jpg)
(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol is a complex steroid derivative This compound features a unique structure combining androsta-5,16-diene and pyridine moieties, which may contribute to its distinct chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the androsta-5,16-diene backbone, which can be achieved through various methods, including the oxidation of suitable steroid precursors.
Oxidation: The initial step involves the oxidation of a steroid precursor to form the androsta-5,16-diene structure. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through hydroxylation reactions. Reagents such as osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) in the presence of catalysts can be used.
Pyridine Introduction: The pyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques like the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd) for cross-coupling reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, steroid derivatives are often studied for their potential as hormone analogs or inhibitors. This compound could be investigated for its effects on steroid hormone receptors or enzymes involved in steroid metabolism.
Medicine
In medicine, compounds like (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a precursor for other valuable chemical products.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, steroid derivatives can interact
特性
CAS番号 |
186826-70-0 |
|---|---|
分子式 |
C₄₃H₅₇NO₂ |
分子量 |
619.92 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile](/img/structure/B1144975.png)

